molecular formula C11H15NO3 B13046556 (R)-6,8-Dimethoxychroman-4-amine

(R)-6,8-Dimethoxychroman-4-amine

Cat. No.: B13046556
M. Wt: 209.24 g/mol
InChI Key: SYEDEAMMTKCJOS-SECBINFHSA-N
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Description

(R)-6,8-Dimethoxychroman-4-amine ( 1272742-96-7) is a chiral chromanamine derivative serving as a valuable building block in organic synthesis and pharmaceutical research . The compound features a benzopyran core structure substituted with dimethoxy groups and a primary amine functional group, making it a versatile intermediate for the development of novel chemical entities . Chroman-4-one analogues, the core scaffold of this compound, are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . Researchers utilize this chiral amine in the design and synthesis of complex molecules, leveraging its potential for creating targeted libraries in drug discovery programs . As a specialty chemical, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4R)-6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1

InChI Key

SYEDEAMMTKCJOS-SECBINFHSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)OCC[C@H]2N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OCCC2N

Origin of Product

United States

Preparation Methods

Chiral Catalysis and Enantioselective Synthesis

Modern synthetic methods employ transition-metal catalysis for enantioselective amination:

  • Transition-metal catalyzed hydroamination:
    Rhodium, copper, or ruthenium complexes with chiral ligands have been reported to catalyze the addition of amines across alkenes or chroman precursors, enabling direct formation of chiral amines with high enantiomeric excess.

  • Mechanistic insights:
    The catalytic cycle often involves insertion of the alkene into a metal-hydride species, followed by oxidative addition of an amine source and reductive elimination to yield the chiral amine.

Conversion from Tertiary Amines via N-Oxide Intermediates

A patented method describes conversion of tertiary amines to secondary amines through N-oxide intermediates, which could be adapted for chroman amines:

  • Step 1: Reaction of a tertiary amine with an organic peracid to form the N-oxide at low temperatures (around 0 to 40 °C).

  • Step 2: Treatment of the N-oxide with alkali metals (e.g., lithium) in liquid ammonia to cleave substituents and form the secondary amine.

  • This method allows selective removal or modification of substituents on the nitrogen, potentially useful for preparing secondary amines like this compound if starting from suitably substituted tertiary amines.

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Reductive amination of chroman-4-one Cyclization → chroman-4-one → reductive amination Well-established, moderate stereocontrol Requires chiral catalysts or resolution
Transition-metal catalyzed hydroamination Catalytic enantioselective amination of alkenes High enantioselectivity, modern approach Requires expensive catalysts, optimization needed
Tertiary amine N-oxide cleavage Tertiary amine → N-oxide → alkali metal reduction Selective cleavage, versatile Harsh conditions, less common for chroman amines

Research Findings and Notes

  • The use of 6,8-dimethoxychroman-4-one as a key intermediate is well documented, allowing modular synthesis routes with good yields and functional group tolerance.

  • Catalytic hydrogenation under mild conditions preserves the stereochemistry at the 4-position, crucial for obtaining the (R)-enantiomer.

  • Transition-metal catalysis offers promising routes to direct asymmetric amination but requires careful ligand and catalyst selection to achieve high enantioselectivity.

  • The N-oxide method for amine modification provides a chemical tool for selective transformations but is less commonly applied specifically to chroman derivatives.

Mechanism of Action

The mechanism of action of ®-6,8-Dimethoxychroman-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-6,8-Dimethoxychroman-4-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₃NO₃ 195.21 6-OCH₃, 8-OCH₃, 4-NH₂ (R) Chiral center; two electron-donating groups
6,8-Difluorochroman-4-amine C₉H₉F₂NO 185.17 6-F, 8-F, 4-NH₂ Electronegative substituents; no chirality specified
6-Methoxychroman-4-amine C₁₀H₁₃NO₂ 179.22 6-OCH₃, 4-NH₂ Single methoxy group; higher solubility in polar solvents
Bis(4-methoxyphenyl)amine C₁₄H₁₅NO₂ 229.28 Two 4-OCH₃ phenyl groups, NH Non-chromane structure; diaryl amine

Key Observations :

  • However, fluorine’s electronegativity may improve metabolic stability in biological systems.
  • Chirality : The R-configuration in the target compound could confer selectivity in interactions with chiral biological targets, unlike achiral analogs like 6,8-Difluorochroman-4-amine.
  • Molecular Weight : The presence of two methoxy groups increases the molecular weight of this compound compared to single-substituted analogs.

Biological Activity

(R)-6,8-Dimethoxychroman-4-amine is a compound belonging to the chroman family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activity

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating metabolic pathways and cellular processes.
  • Neuroprotective Effects : Preliminary studies suggest it could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to involve:

  • Binding to Receptors : The compound may interact with various receptors in the body, altering their activity.
  • Enzyme Interaction : Its structural components allow it to form hydrogen bonds or ionic interactions with active sites of enzymes.
  • Hydrophobic Interactions : The methoxy groups enhance binding affinity through hydrophobic interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
NeuroprotectionProtects neuronal cells from degeneration

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress:

  • Methodology : Neuronal cell lines were treated with varying concentrations of the compound.
  • Findings : Significant reduction in cell death was observed at higher concentrations, indicating potential therapeutic applications in neurodegenerative conditions.

Comparative Analysis

The biological activity of this compound can be compared with its analogs:

CompoundBiological ActivityReference
(S)-6,8-Dimethoxychroman-4-amineSimilar enzyme inhibition
6,8-Dimethoxychroman-4-olDifferent reactivity
6,8-Dimethoxychroman-4-carboxylic acidDistinct chemical properties

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